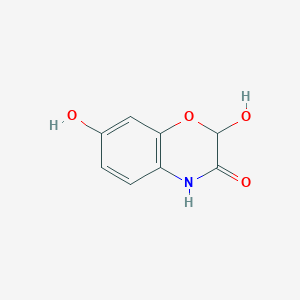

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

2,7-dihydroxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRDOKTYPONKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454217 | |

| Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69804-59-7 | |

| Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Benzoxazinoid: A Technical Guide to the Natural Occurrence of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of the benzoxazinoid 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one. While this specific compound is a less-studied member of its class, this document compiles the available data on its sources, isolation, and known biological activities. To provide a comprehensive resource for researchers, this guide also includes detailed experimental protocols and biosynthetic pathways for closely related and well-documented benzoxazinoids, offering a valuable comparative framework.

Natural Occurrence and Distribution

This compound has been identified in the plant kingdom, primarily within the family Scrophulariaceae. The most definitive source of this compound is the medicinal herb Scoparia dulcis, commonly known as sweet broomweed.

Identified Natural Sources

-

Scoparia dulcis : This is the primary plant species from which this compound has been isolated. It has been found in both the aerial parts and the roots of the plant.[1][2][3][4] The isolated compound from this source has been identified as the (2S)-enantiomer.[1]

While the broader class of benzoxazinoids is well-known to occur in staple crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale), the presence of the 2,7-dihydroxy variant in these plants has not been definitively established in the reviewed literature.[5] The predominant benzoxazinoids in these grasses are 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA).

Quantitative Data

Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in its natural sources. Studies have confirmed its presence but have not reported on the yield or concentration in plant tissues.

For comparative purposes, the concentrations of the related benzoxazinoids, DIBOA and DIMBOA, can be significant in young cereal plants. For instance, DIMBOA is found in large amounts in young maize shoots.

Physicochemical and Spectroscopic Data

The structural elucidation of (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one isolated from Scoparia dulcis was accomplished using spectroscopic methods. The following table summarizes the reported Nuclear Magnetic Resonance (NMR) data.

| Spectroscopic Data for (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Technique | Data |

| Appearance | White amorphous powder[1] |

| ¹H NMR (400 MHz, MeOD) | δH 5.50 (1H, s, H-2), 6.77 (1H, d, J = 8.5 Hz, H-5), 6.46 (1H, dd, J = 8.5, 2.4 Hz, H-6), 6.49 (1H, d, J = 2.4 Hz, H-8)[1] |

| ¹³C NMR (100 MHz, MeOD) | δC 92.2 (C-2), 164.7 (C-3), 119.8 (C-4a), 117.3 (C-5), 110.5 (C-6), 115.4 (C-7), 106.0 (C-8), 143.2 (C-8a)[1] |

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound are not extensively described in the available literature. However, a general methodology for its isolation from Scoparia dulcis can be outlined. For a more detailed perspective, a standard protocol for the extraction and quantification of the related compound DIMBOA from maize is also provided as a reference.

General Isolation of (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one from Scoparia dulcis

The isolation of this compound was part of a broader phytochemical analysis of the aerial parts of Scoparia dulcis. The general workflow is as follows:

-

Extraction : The air-dried and powdered aerial parts of the plant are extracted with a solvent such as methanol at room temperature.

-

Fractionation : The crude extract is then subjected to fractionation using various chromatographic techniques. This typically involves column chromatography over silica gel.

-

Purification : Further purification is achieved through repeated column chromatography, often employing different stationary phases like Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield the pure compound.

Caption: General workflow for the isolation of benzoxazinoids from plant material.

Reference Protocol: Quantification of DIMBOA in Maize Seedlings

This protocol serves as a guide for researchers interested in quantifying benzoxazinoids and can be adapted for the analysis of this compound, though optimization would be necessary.

-

Plant Material : 7-day-old maize seedlings.

-

Extraction : Homogenize fresh plant tissue in a mixture of methanol and water.

-

Purification :

-

Centrifuge the homogenate and collect the supernatant.

-

Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

-

Elute the benzoxazinoids with a suitable solvent like methanol.

-

-

Quantification by HPLC-MS/MS :

-

Column : C18 reversed-phase column.

-

Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection : Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification : Use a calibration curve generated with an authentic standard of the target compound.

-

Biosynthesis

The biosynthesis of this compound has not been specifically elucidated. However, the general biosynthetic pathway for the core benzoxazinoid structure, leading to DIBOA and DIMBOA, is well-established in grasses. It originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.

The formation of the 7-hydroxy group in this compound likely involves a hydroxylation step. In the biosynthesis of DIMBOA, a dioxygenase (BX6) is responsible for the hydroxylation at the C-7 position of DIBOA-glucoside to form TRIBOA-glucoside, which is then methylated. A similar enzymatic hydroxylation could be involved in the biosynthesis of the 2,7-dihydroxy variant.

Caption: Generalized benzoxazinoid biosynthesis pathway and a hypothetical route to this compound.

Biological Activity and Potential Applications

While research into the biological functions of this compound is still in its early stages, initial findings are promising.

Known Biological Activities

-

α-Glucosidase Inhibition : (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one has been shown to be a potent inhibitor of α-glucosidase, with an IC50 value of 132.8 ± 11.5 μmol/L.[1] This activity was reported to be 28-fold higher than that of the positive control, acarbose, suggesting its potential as a lead compound for the development of antidiabetic agents.[1]

The broader class of benzoxazinoids exhibits a wide range of biological activities, including antifungal, antibacterial, insecticidal, and allelopathic effects. These compounds are key components of the chemical defense systems of many cereal crops.

Potential Signaling Pathways

There is currently no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways. Research on related benzoxazinoids like DIMBOA suggests that they can act as signaling molecules in plant defense responses, for example, by priming the plant for a more robust defense against pathogens and herbivores. Further investigation is required to determine if the 2,7-dihydroxy variant shares these properties.

Conclusion and Future Directions

This compound is a naturally occurring benzoxazinoid with confirmed presence in Scoparia dulcis and demonstrated potential as an α-glucosidase inhibitor. However, there are significant knowledge gaps that present opportunities for future research. Key areas for investigation include:

-

Quantitative analysis of its concentration in Scoparia dulcis and screening of other plant species for its presence.

-

Elucidation of its biosynthetic pathway to understand its formation and regulation in plants.

-

In-depth investigation of its biological activities and mechanism of action, particularly its potential as an antidiabetic agent.

-

Exploration of its role in plant-microbe and plant-insect interactions to determine if it functions as a defense compound.

The development of robust and validated analytical methods will be crucial to advancing our understanding of this intriguing natural product. The information provided in this guide on related benzoxazinoids offers a solid foundation for initiating such studies.

References

- 1. Chemical constituents from aerial parts of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DIBOA Biosynthesis Pathway in Gramineae

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) biosynthesis pathway in the grass family (Gramineae), with a focus on major agricultural crops such as maize, wheat, and rye. DIBOA and its derivatives, known as benzoxazinoids, are a class of plant secondary metabolites that play a crucial role in defense against herbivores and pathogens, and in allelopathic interactions. This document details the enzymatic steps of the pathway, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the pathway and related workflows.

The Core DIBOA Biosynthesis Pathway

The biosynthesis of DIBOA is a specialized metabolic pathway that branches from the primary shikimate pathway. The core pathway involves a series of enzymatic reactions that convert indole-3-glycerol phosphate to the unstable aglucone DIBOA, which is then stabilized by glycosylation. In many Gramineae species, the pathway continues with further modifications to produce a variety of benzoxazinoids, with 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) being a prominent derivative.

The pathway begins in the plastid with the synthesis of indole, which is then shuttled to the endoplasmic reticulum for a series of oxidations catalyzed by cytochrome P450 monooxygenases. The final steps of glucosylation occur in the cytosol, and the resulting stable glucosides are stored in the vacuole.[1][2] The genes encoding the core biosynthetic enzymes (Bx1 to Bx5 and Bx8) are often found clustered on a chromosome, as observed in maize on the short arm of chromosome 4.[3][4]

The key enzymes and intermediates in the DIBOA biosynthesis pathway are as follows:

-

Indole-3-glycerol phosphate lyase (IGL/BX1): This enzyme catalyzes the first committed step of the pathway, converting indole-3-glycerol phosphate to indole.[3][5]

-

Cytochrome P450 monooxygenases (BX2-BX5): This family of enzymes, belonging to the CYP71C subfamily, carries out four successive oxidation reactions.[3][6]

-

BX2 (Indole-2-hydroxylase): Oxidizes indole to indolin-2-one.

-

BX3 (Indolin-2-one-3-hydroxylase): Hydroxylates indolin-2-one to 3-hydroxyindolin-2-one.

-

BX4 (3-hydroxyindolin-2-one-monooxygenase): Catalyzes a ring expansion to form 2-hydroxy-1,4-benzoxazin-3-one (HBOA).

-

BX5 (HBOA-N-hydroxylase): Hydroxylates HBOA to form DIBOA.

-

-

UDP-glucosyltransferases (UGT/BX8 and BX9): These enzymes attach a glucose molecule to DIBOA, forming the stable DIBOA-glucoside (DIBOA-Glc). This glucosylation step is crucial for detoxification and storage of the reactive DIBOA aglucone.[7]

In species like maize, the pathway extends to form DIMBOA-Glc through the action of two additional enzymes:

-

DIBOA-glucoside-7-hydroxylase (BX6): A 2-oxoglutarate-dependent dioxygenase that hydroxylates DIBOA-Glc at the 7-position to form TRIBOA-Glc.

-

TRIBOA-glucoside-7-O-methyltransferase (BX7): An O-methyltransferase that methylates TRIBOA-Glc to produce DIMBOA-Glc.

Quantitative Data

This section summarizes available quantitative data for the enzymes and metabolites of the DIBOA biosynthesis pathway. The data is compiled from studies on maize, wheat, and rye.

Enzyme Kinetic Parameters

Kinetic parameters provide insights into the efficiency and substrate affinity of the biosynthetic enzymes. While data for the complete set of enzymes is not fully available, the following table presents the known values for key enzymes in the pathway.

| Enzyme | Species | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹μM⁻¹) | Reference |

| BX6 | Zea mays | DIBOA-Glc | < 400 | 2.10 | >0.0053 | [8] |

| BX7 | Zea mays | TRIBOA-Glc | < 400 | 0.25 | >0.0006 | [8] |

| BX9 | Zea mays | DIBOA | 1300 | 12.5 | 0.0096 | [7] |

| DIMBOA | 71 | 11.6 | 0.163 | [7] | ||

| UDP-glucose | 96 | 22.6 | 0.235 | [7] |

Metabolite Concentrations

The concentrations of DIBOA and its derivatives vary significantly between species, tissues, developmental stages, and in response to environmental stimuli. The following table provides a summary of reported concentrations in maize, wheat, and rye.

| Compound | Species | Tissue | Condition | Concentration (µg/g FW or DW) | Reference |

| DIBOA-Glc | Triticum aestivum | Seedling Leaves | Control | ~15.7 µmol/g FW (48h) | [5] |

| Seedling Leaves | Control | ~5.7 µmol/g FW (96h) | [5] | ||

| Secale cereale | Whole Grain | - | ~300 µg/g DW (as DIBOA-Glc-Hex) | [8] | |

| DIMBOA-Glc | Zea mays | Leaves | Drought | Decreased | [9] |

| Zea mays | Roots | Drought | Increased | [9] | |

| Triticum aestivum | Seedling Leaves | Control | 4.00 - 34.06 µg/g FW | [10] | |

| Triticum aestivum | Seedling Leaves | Aphid Infestation | Decreased | [10] | |

| DIMBOA | Triticum aestivum | Seedling Leaves | Aphid Infestation | Increased | [10] |

| HDMBOA-Glc | Zea mays | Leaves | Caterpillar Attack | Strongly Induced | [11] |

| Triticum aestivum | Leaves | Caterpillar Attack | Strongly Induced | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the DIBOA biosynthesis pathway.

Benzoxazinoid Extraction and Quantification by UPLC-MS

This protocol is adapted from methodologies described for the profiling of benzoxazinoids in plant tissues.

3.1.1. Sample Preparation and Extraction

-

Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).

-

Vortex the mixture vigorously for 20 seconds.

-

Centrifuge at 13,000 rpm for 20 minutes at 10°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

If necessary, dilute the sample with the extraction solvent prior to analysis.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. UPLC-MS Analysis

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) or equivalent.

-

Column Temperature: 40°C.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-3 min: Linear gradient from 2% to 20% B.

-

3-6 min: Linear gradient to 100% B.

-

6-8 min: Hold at 100% B.

-

8-10 min: Return to 2% B and equilibrate.

-

-

Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (often optimized for specific compounds).

-

Data Acquisition: Full scan mode for profiling or Multiple Reaction Monitoring (MRM) for targeted quantification.

Heterologous Expression and Purification of Bx Enzymes

This section provides a general protocol for the expression of Bx enzymes in E. coli and their subsequent purification. Specific conditions may need to be optimized for each enzyme.

3.2.1. Gene Cloning and Vector Construction

-

Amplify the coding sequence of the target Bx gene from cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into a suitable expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Verify the sequence of the construct by DNA sequencing.

3.2.2. Protein Expression in E. coli

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD_600_ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

-

Harvest the cells by centrifugation.

3.2.3. Protein Purification

-

Resuspend the cell pellet in a lysis buffer containing lysozyme and protease inhibitors.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column extensively with a wash buffer containing a low concentration of imidazole.

-

Elute the protein with an elution buffer containing a high concentration of imidazole.

-

Analyze the purified protein by SDS-PAGE.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

Enzyme Assays

3.3.1. Indole-3-glycerol Phosphate Lyase (BX1) Assay

This assay measures the conversion of indole-3-glycerol phosphate to indole.

-

Prepare a reaction mixture containing the purified BX1 enzyme, indole-3-glycerol phosphate, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction at different time points by adding a quenching solution (e.g., an organic solvent).

-

Extract the product, indole, with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted indole by HPLC with fluorescence detection (excitation at 280 nm, emission at 350 nm).

-

Quantify the amount of indole produced by comparing to a standard curve.

3.3.2. Cytochrome P450 Monooxygenase (BX2-BX5) Assay

This assay measures the activity of the cytochrome P450 enzymes in the pathway.

-

Reconstitute the purified cytochrome P450 enzyme with a cytochrome P450 reductase and a lipid environment (e.g., microsomes or liposomes).

-

Prepare a reaction mixture containing the reconstituted enzyme system, the appropriate substrate (e.g., indole for BX2), and an NADPH-regenerating system in a suitable buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at the optimal temperature.

-

Stop the reaction by adding an organic solvent.

-

Extract the products and analyze them by HPLC or LC-MS.

-

The activity can also be monitored spectrophotometrically by measuring the rate of NADPH consumption at 340 nm.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of Bx genes in Gramineae tissues.

3.4.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

3.4.2. Quantitative Real-Time PCR (qRT-PCR)

-

Design gene-specific primers for the target Bx genes and a suitable reference gene (e.g., Actin, GAPDH).

-

Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green or probe-based master mix.

-

Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to calculate the relative expression levels of the target genes.

Conclusion

The DIBOA biosynthesis pathway is a well-characterized and vital metabolic route in Gramineae, contributing significantly to the chemical defense of these important crop species. This guide has provided a detailed overview of the pathway, including the enzymes, intermediates, and their regulation. The presented quantitative data and experimental protocols offer a valuable resource for researchers investigating this pathway, with applications in crop improvement, pest management, and the development of novel pharmaceuticals. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to expand our understanding of the complex regulatory networks that control benzoxazinoid biosynthesis in response to various environmental cues.

References

- 1. indole-3-glycerol-phosphate lyase - Creative Biogene [microbialtec.com]

- 2. Frontiers | Characterization of Maize Near-Isogenic Lines With Enhanced Flavonoid Expression to Be Used as Tools in Diet-Health Complexity [frontiersin.org]

- 3. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. figshare.com [figshare.com]

- 5. Indole-3-glycerol-phosphate lyase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 8. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Maize Cytochrome P450 Monooxygenases Induced in Response to Safeners and Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of DIBOA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including wheat, rye, and maize.[1] As a secondary metabolite, DIBOA plays a crucial role in the plant's defense mechanisms against herbivores and pathogens.[1] Its allelopathic, phytotoxic, and antimicrobial properties have garnered significant interest within the scientific community, particularly in the fields of agriculture and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of DIBOA, detailed experimental protocols, and a visual representation of its key biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of DIBOA are summarized below. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | |

| CAS Number | 17359-54-5 | |

| IUPAC Name | 2,4-dihydroxy-1,4-benzoxazin-3-one | |

| Appearance | Solid | |

| Melting Point | 152-154 °C | |

| Solubility | Slightly soluble in methanol, ethyl acetate, and chloroform; soluble in DMSO and DMF; insoluble in water. | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of DIBOA.

NMR Spectroscopy

Table 2: Predicted 13C NMR Spectral Data for DIBOA in D₂O (400 MHz)

| Atom No. | Peak Center (ppm) |

| 1 | 168.4 |

| 2 | 141.2 |

| 3 | 131.6 |

| 4 | 126.1 |

| 5 | 123.6 |

| 6 | 118.2 |

| 7 | 116.9 |

| 8 | 89.2 |

| Source: Human Metabolome Database |

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry reveals the fragmentation pattern of DIBOA. The molecule is known to be unstable under these conditions.

Table 3: Key MS/MS Fragmentation Data for DIBOA

| Precursor Ion (m/z) | Product Ions (m/z) | Fragmentation Notes | Source(s) |

| 182.04665 [M+H]⁺ | 164.03474, 136.04082, 108.04526 | Loss of H₂O, followed by loss of CO. | |

| 180 [M-H]⁻ | 134 | Corresponds to the benzoxazolinone (BOA) structure. Additional fragments at 108 and 107 are also observed. | [2] |

UV-Vis Spectroscopy

The UV absorption maximum for DIBOA is expected to be in a similar range to other benzoxazinoids. For instance, the related compound 2-hydroxy-1,4-benzoxazin-3-one (HBOA) exhibits an absorption maximum (λmax) between 264-266 nm.[3]

Key Biological Pathways and Mechanisms of Action

DIBOA is involved in several key biological processes, including its own biosynthesis and degradation, as well as exerting phytotoxic and antimicrobial effects through specific mechanisms.

Biosynthesis of DIBOA

DIBOA is synthesized in plants from the primary metabolite indole. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases.

Degradation of DIBOA in Soil

In the soil, DIBOA undergoes a degradation process, ultimately forming more stable compounds. This pathway is significant for understanding its environmental fate and allelopathic activity.[4]

Phytotoxic Mechanism of Action

DIBOA and its degradation product BOA exert phytotoxic effects by inducing significant changes in gene expression in target plants like Arabidopsis thaliana. This involves the upregulation of genes related to detoxification and defense responses.[5]

Antimicrobial Mechanism of Action

The antimicrobial activity of DIBOA and related benzoxazinoids is attributed to their ability to disrupt the fungal cell membrane, leading to impaired growth and cell death.[6]

Experimental Protocols

Isolation of DIBOA-Glucoside from Tripsacum dactyloides (adapted for DIBOA)

This protocol, originally for DIBOA-Glucoside, can be adapted for the isolation of DIBOA, which is often present alongside its glucoside.

1. Extraction:

-

Freeze plant material (e.g., roots of rye or wheat) in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with 90% aqueous methanol at a ratio of 1:10 (w/v).

-

Sonicate the mixture for 20 minutes and then centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

-

Evaporate the methanol from the combined supernatants under reduced pressure.

-

The remaining aqueous extract can be lyophilized or used directly for purification.

2. Purification by HPLC:

-

Column: A semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 50% B over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV detector at 265 nm.

-

Collect fractions corresponding to the DIBOA peak.

-

Combine the fractions and evaporate the solvent to obtain purified DIBOA.

Synthesis of DIBOA (adapted from D-DIBOA synthesis)

This two-step synthesis is adapted from a method for a DIBOA analog.

Step 1: Synthesis of ethyl 2-(2-nitrophenoxy)acetate

-

To a solution of 2-nitrophenol in a suitable solvent like acetone, add an equimolar amount of potassium carbonate.

-

Add ethyl bromoacetate dropwise to the mixture and reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, filter the mixture and evaporate the solvent.

-

Purify the resulting crude product by column chromatography to yield ethyl 2-(2-nitrophenoxy)acetate.

Step 2: Reductive Cyclization to DIBOA

-

Dissolve the ethyl 2-(2-nitrophenoxy)acetate in a solvent such as ethanol.

-

Add a reducing agent, for example, sodium dithionite, in an aqueous solution.

-

The reduction of the nitro group followed by spontaneous intramolecular cyclization will form DIBOA.

-

The crude DIBOA can be purified by recrystallization or column chromatography.

Quantification of DIBOA by HPLC

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A linear gradient appropriate to separate DIBOA from other components in the sample matrix (e.g., 20% to 80% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: Approximately 265 nm.[3]

-

Injection Volume: 20 µL.

2. Standard Curve Preparation:

-

Prepare a stock solution of purified DIBOA of known concentration in methanol.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard in triplicate and plot the peak area against the concentration.

3. Sample Analysis:

-

Prepare sample extracts as described in the isolation protocol.

-

Inject the samples into the HPLC system.

-

Identify the DIBOA peak based on the retention time of the standard.

-

Quantify the amount of DIBOA in the sample using the calibration curve.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of DIBOA, along with practical experimental protocols and visual representations of its biological pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important natural product. Further research to obtain experimental NMR data and more precise solubility values will continue to enhance our understanding of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Structural Elucidation of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, a naturally occurring benzoxazinoid lactam. This document details the key spectroscopic data and experimental methodologies essential for the identification and characterization of this compound, making it a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known as DHBOA, is a significant member of the benzoxazinoid family, a class of secondary metabolites found in various plants, including important crops like maize.[1] Unlike the more abundant hydroxamic acid benzoxazinoids such as DIBOA and DIMBOA, DHBOA is a lactam derivative. Its structural characterization is crucial for understanding its biosynthetic pathways, biological activity, and potential applications. This guide will focus on the key analytical techniques and synthetic approaches that have been instrumental in defining the structure of this molecule.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and 13C NMR data for (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one, isolated from Scoparia dulcis, are summarized below.

Table 1: 1H NMR Spectroscopic Data (400 MHz, MeOD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.50 | s | - |

| H-5 | 6.77 | d | 8.5 |

| H-6 | 6.46 | dd | 8.5, 2.4 |

| H-8 | 6.49 | d | 2.4 |

Table 2: 13C NMR Spectroscopic Data (100 MHz, MeOD)

| Position | Chemical Shift (δ) ppm |

| C-2 | 92.2 |

| C-3 | 164.7 |

| C-4a | 119.8 |

| C-5 | 117.3 |

| C-6 | 110.5 |

| C-7 | 143.2 |

| C-8 | 106.0 |

| C-8a | 115.4 |

Mass Spectrometry (MS)

Experimental Protocols

Isolation from Natural Sources

A general protocol for the isolation of this compound from plant material, such as Scoparia dulcis, involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of chloroform and methanol).

-

Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Synthesis

The first synthesis of this compound was achieved by Kluge et al. in 1995. The synthetic routes involve the selective reductive cyclization of appropriately substituted 7-benzyloxy-2-nitrophenol derivatives. A generalized synthetic approach is outlined below:

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as methanol-d4 (MeOD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

-

Mass Spectrometry: For GLC-MS analysis, the purified compound is derivatized (e.g., silylated) and then injected into a gas chromatograph coupled to a mass spectrometer. The mass spectrum is recorded, and the fragmentation pattern is analyzed.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound follows a logical progression of experimental and analytical steps.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques, particularly NMR, in combination with chemical synthesis. The data and protocols presented in this guide provide a solid foundation for researchers working with this and related benzoxazinoid compounds. Further research to obtain and publish high-resolution mass spectrometry, UV-Vis, and IR data for this specific molecule would be a valuable addition to the scientific literature.

References

Biological role of DIBOA in plant defense mechanisms

An In-depth Technical Guide on the Biological Role of DIBOA in Plant Defense Mechanisms

Executive Summary

Benzoxazinoids (BXs) are a critical class of indole-derived secondary metabolites that provide constitutive and inducible chemical defense for many gramineous plants, including major crops like maize, wheat, and rye. A central compound in this family is 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). In its stable, glycosylated form, DIBOA-Glc, it is stored in plant vacuoles. Upon tissue damage from herbivory or pathogen attack, the glucoside is rapidly hydrolyzed to its aglycone form, DIBOA, a potent toxin and feeding deterrent. This guide provides a comprehensive technical overview of the biosynthesis of DIBOA, its mechanisms of action against various biological threats, the signaling pathways that regulate its production, and detailed protocols for its study.

DIBOA Biosynthesis, Storage, and Activation

The synthesis of DIBOA is a well-characterized enzymatic pathway that originates from primary metabolism. The process is compartmentalized within the plant cell to manage the production and storage of this reactive defense compound.

1.1. Biosynthesis Pathway The core pathway leading to DIBOA involves a sequence of five enzymes, designated BX1 through BX5.[1] The synthesis begins in the chloroplasts and is completed in the cytoplasm.

-

Indole Synthesis (Chloroplast): The pathway branches from tryptophan biosynthesis. The enzyme Indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate into free indole.[1]

-

Sequential Oxidation (Endoplasmic Reticulum): The subsequent four steps are catalyzed by a series of cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) located on the endoplasmic reticulum membrane. These enzymes sequentially oxidize indole to form the unstable DIBOA aglycone.[1][2]

-

Glucosylation (Cytoplasm): To prevent autotoxicity, the reactive DIBOA is immediately stabilized through glycosylation. UDP-glucosyltransferases (BX8 and BX9) attach a glucose molecule to DIBOA, forming the stable, non-toxic 2,4-dihydroxy-1,4-benzoxazin-3-one-glucoside (DIBOA-Glc).[2]

1.2. Storage and Activation: A Two-Component Defense System Plants employ a sophisticated two-component system to safely store DIBOA and deploy it only when needed.

-

Storage: The stable DIBOA-Glc is transported and stored in the central vacuole of the plant cell.

-

Activation: Upon tissue damage caused by an herbivore or pathogen, the cellular compartments are disrupted. This brings the vacuolar DIBOA-Glc into contact with β-glucosidases, which are located in the plastids and cell wall. These enzymes rapidly cleave the glucose moiety, releasing the toxic DIBOA aglycone at the site of attack.

Biological Roles in Plant Defense

Activated DIBOA and its degradation products are broad-spectrum defensive compounds, exhibiting anti-herbivore, antimicrobial, and allelopathic properties.

2.1. Defense Against Herbivores DIBOA acts as both a potent toxin and an antifeedant to a wide range of insect herbivores. Its primary degradation product, benzoxazolin-2(3H)-one (BOA), also contributes to defense, though DIBOA is generally more active.

-

Toxicity: DIBOA disrupts critical physiological processes in insects. It has been shown to inhibit key enzymes, including digestive proteases (e.g., trypsin and chymotrypsin) and detoxification enzymes like esterases and glutathione-S-transferases. This interference with nutrient uptake and detoxification pathways leads to reduced growth, increased mortality, and prolonged development time for insect larvae.

-

Antifeedant Activity: The presence of DIBOA deters insects from feeding. This can be due to its direct taste or post-ingestive malaise, conditioning the herbivore to avoid the plant.

2.2. Antimicrobial Activity DIBOA provides protection against various pathogenic microbes. It has demonstrated inhibitory activity against the growth of pathogenic fungi and bacteria. For instance, related benzoxazinoids like DIMBOA show significant growth inhibition against bacterial pathogens such as Ralstonia solanacearum and fungi like Bipolaris maydis. The hydroxamic acid functional group within the DIBOA structure is considered key to its antimicrobial effects.[3][4]

2.3. Allelopathy DIBOA released from root exudates or decaying plant material can suppress the germination and growth of neighboring, competing plants. This allelopathic action helps gramineous crops outcompete weeds for resources. Studies have shown that DIBOA is significantly more inhibitory to the root and shoot growth of other plant species than its breakdown product, BOA.

References

Unveiling the Allelopathic Power of DIBOA: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Phytotoxicity, and Mechanisms of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

For Immediate Release

This technical guide provides a comprehensive overview of the allelopathic properties of this compound (DIBOA), a naturally occurring benzoxazinoid with significant potential in agricultural and pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical nature, phytotoxic effects, and the experimental methodologies used for its study.

Introduction to DIBOA and its Allelopathic Significance

This compound, commonly known as DIBOA, is a prominent member of the benzoxazinoid family of secondary metabolites. These compounds are predominantly found in gramineous plants such as wheat, maize, and rye.[1][2] DIBOA plays a crucial role in the plant's defense mechanisms against herbivores, pathogens, and competing plants.[1][2] Its release into the environment, through root exudation or decomposition of plant residues, can significantly inhibit the germination and growth of neighboring plants, a phenomenon known as allelopathy.[1] Understanding the allelopathic properties of DIBOA is critical for developing natural herbicides, improving crop resilience, and exploring its potential pharmacological applications.

Chemical Properties and Synthesis

DIBOA is a hydroxamic acid derivative with the molecular formula C₈H₇NO₄. In planta, it is often stored in an inactive, glucosylated form (DIBOA-glc). Upon tissue damage, β-glucosidases hydrolyze DIBOA-glc to release the biologically active DIBOA aglycone.[2] DIBOA itself is relatively unstable and can degrade in the soil to form 2-benzoxazolinone (BOA), which also exhibits allelopathic activity, although generally less potent than DIBOA.[3]

Quantitative Allelopathic Effects of DIBOA

The phytotoxic effects of DIBOA have been quantified in various studies, demonstrating its potent inhibitory activity on the germination and growth of a range of plant species. The following table summarizes key quantitative data from the literature. It is important to note that the inhibitory concentrations can vary depending on the target species, experimental conditions, and the specific parameter being measured (e.g., root growth, shoot growth, germination).

| Target Species | Parameter Measured | Effective Concentration (IC50 or other) | Reference |

| Lactuca sativa (Lettuce) | Root Growth | DIBOA is ~7x more inhibitory than BOA | [3] |

| Lycopersicon esculentum (Tomato) | Root & Shoot Growth | Sensitive to S. cereale extracts containing DIBOA | [3] |

| Cucumis sativus (Cucumber) | Shoot Elongation | More inhibited than root elongation by S. cereale extracts | [3] |

| Amaranthus palmeri (Palmer Amaranth) | Germination & Growth | Inhibition of germination observed | [3] |

| Digitaria sanguinalis (Large Crabgrass) | Germination & Growth | Inhibition of germination observed | [3] |

| Echinochloa crus-galli (Barnyard Grass) | Germination & Growth | Least susceptible among tested small-seeded weeds | [3] |

Experimental Protocols

Extraction and Quantification of DIBOA from Plant Material

A standardized method for the extraction and quantification of DIBOA is crucial for accurate allelopathic studies.

Objective: To extract and quantify DIBOA from fresh plant tissue (e.g., Secale cereale seedlings).

Materials:

-

Fresh plant tissue (shoots and roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol containing 1% acetic acid

-

Centrifuge and centrifuge tubes

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Protocol:

-

Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh the powdered tissue and add methanol with 1% acetic acid at a ratio of 10:1 (v/w).

-

Vortex the mixture vigorously for 1 minute and then incubate on a shaker for 1 hour at 4°C in the dark.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the extract using an HPLC system. A typical mobile phase consists of a gradient of methanol and water (both acidified with 0.1% acetic acid).

-

Detect DIBOA at a wavelength of 264 nm.

-

Quantify the concentration by comparing the peak area to a standard curve prepared with pure DIBOA.[1]

Allelopathy Bioassay Protocol

This protocol outlines a general method for assessing the allelopathic potential of DIBOA on the germination and seedling growth of a target plant species.

Objective: To determine the phytotoxic effects of DIBOA on a selected plant species.

Materials:

-

Pure DIBOA standard

-

Solvent for DIBOA (e.g., methanol or acetone)

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Seeds of the target plant species (e.g., Lactuca sativa)

-

Growth chamber with controlled temperature and light conditions

Protocol:

-

Prepare a stock solution of DIBOA in a suitable solvent.

-

Create a series of dilutions from the stock solution to achieve the desired final concentrations for the bioassay (e.g., 0.1, 0.5, 1.0, 2.0 mM). A control with only the solvent should also be prepared.

-

Place two layers of filter paper in each Petri dish.

-

Apply a known volume (e.g., 5 mL) of each DIBOA dilution or the control solution to the filter paper in the Petri dishes. Allow the solvent to evaporate completely in a fume hood, leaving the DIBOA residue.

-

Add a standard volume of distilled water (e.g., 5 mL) to each Petri dish to moisten the filter paper.

-

Place a predetermined number of seeds (e.g., 25) of the target species evenly on the moistened filter paper.

-

Seal the Petri dishes with parafilm to prevent moisture loss.

-

Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle) for a specified period (e.g., 7 days).

-

After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

-

Calculate the percentage of inhibition for each parameter relative to the control.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways activated by DIBOA in target plants are still under investigation, it is hypothesized that its phytotoxic effects are mediated through the induction of oxidative stress and interference with essential physiological processes. Benzoxazinoids, in general, are known to affect membrane permeability, inhibit enzyme activity, and disrupt hormonal balance in susceptible plants.[4]

The degradation of DIBOA to BOA is a key step in its mode of action.[5] Both compounds can be taken up by the roots of target plants. Inside the plant, these allelochemicals can trigger a cascade of stress responses. Potential signaling pathways involved may include:

-

Reactive Oxygen Species (ROS) Signaling: DIBOA and its derivatives may induce the production of ROS, leading to oxidative damage to cellular components such as lipids, proteins, and DNA. This can trigger programmed cell death.

-

Hormonal Signaling: Allelochemicals can interfere with the synthesis and signaling of plant hormones like auxins and gibberellins, which are crucial for growth and development.

-

Calcium Signaling: Changes in intracellular calcium concentrations are a common early response to various stresses, including allelochemical exposure, and can initiate downstream signaling cascades.[6]

Further research is needed to elucidate the specific receptors and signaling components that mediate the plant's response to DIBOA.

Conclusion and Future Directions

DIBOA is a potent allelochemical with significant implications for agriculture and beyond. This technical guide has summarized the current knowledge on its allelopathic properties, providing quantitative data and detailed experimental protocols to facilitate further research. Key areas for future investigation include the precise elucidation of the signaling pathways triggered by DIBOA, the identification of its molecular targets within the plant cell, and the exploration of its potential as a lead compound for the development of novel, environmentally friendly herbicides. A deeper understanding of DIBOA's mechanism of action will unlock its full potential in sustainable agriculture and drug discovery.

References

- 1. Allelopathic Trade-Offs of Rye and Wheat Residues Versus 2-Benzoxazolinone: Impacts on Cotton Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption and Elimination of the Allelochemical MBOA by Weeds during Seedling Growth [mdpi.com]

- 3. Differential activity of allelochemicals from Secale cereale in seedling bioassays | Weed Science | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Calcium signaling in pathogenic and beneficial plant microbe interactions: What can we learn from the interaction between Piriformospora indica and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

DIBOA and its glucosides in maize seedlings

An In-depth Technical Guide to DIBOA and its Glucosides in Maize Seedlings

Foreword

Maize (Zea mays), a global staple, has evolved sophisticated chemical defense mechanisms to thrive. Central to this arsenal is a class of secondary metabolites known as benzoxazinoids (BXs). This guide focuses on a foundational member of this family, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), and its glucosylated forms. While often overshadowed by its more stable methoxylated derivative, DIMBOA, DIBOA represents the core biosynthetic scaffold from which a diverse array of protective compounds are generated.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the biosynthesis, biological function, and analytical chemistry of , where these compounds are most abundant.[2][4][5]

Section 1: The Benzoxazinoid Defense System: A Primer

Benzoxazinoids are classified as phytoanticipins—defensive compounds that are produced constitutively and stored in an inactive, stable form, ready for rapid activation upon biotic or abiotic assault.[2] In maize, these compounds are primarily stored as glucosides in the vacuole to prevent autotoxicity.[3][4][6] Upon tissue damage, such as that caused by a chewing herbivore, vacuolar integrity is compromised. This allows the stored glucosides to come into contact with β-glucosidases located in the plastids and cytosol, which hydrolyze the sugar moiety to release the toxic aglycones (e.g., DIBOA).[1][6] This two-component system provides an immediate and potent chemical defense at the site of injury.

The primary benzoxazinoids in young maize seedlings are the glucosides of DIBOA and its more prevalent derivative, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one).[1][5][7][8] While DIBOA is the main end-product in species like rye, it serves primarily as a metabolic intermediate in maize.[2][9]

Logical Framework: The Two-Component Defense Activation

The effectiveness of the benzoxazinoid system lies in its spatial and chemical separation of components until a threat is detected.

Caption: The benzoxazinoid two-component defense system in maize.

Section 2: The Core Biosynthetic Pathway to DIBOA-Glucoside

The biosynthesis of DIBOA-Glc is a multi-step enzymatic process that spans several cellular compartments, beginning in the plastid and concluding in the cytosol.[3] The pathway originates from the shikimate pathway intermediate, indole-3-glycerol phosphate.[4] The genes encoding the core biosynthetic enzymes in maize (Bx1 through Bx5, and Bx8) are remarkably located in a tight cluster on the short arm of chromosome 4, which is thought to facilitate their co-regulation.[3][4]

-

Indole Synthesis (Plastid): The pathway branches from primary metabolism with the conversion of indole-3-glycerol phosphate to indole. This reaction is catalyzed by the enzyme BENZOXAZINELESS1 (BX1) , a homolog of tryptophan synthase alpha-subunit.[2][3][4][10] This is considered the first committed step.

-

Oxygenation Cascade (Endoplasmic Reticulum): The indole molecule is then sequentially oxidized by a series of four cytochrome P450-dependent monooxygenases (BX2, BX3, BX4, and BX5 ) anchored in the endoplasmic reticulum membrane.[3][10] This enzymatic cascade introduces four oxygen atoms, culminating in the formation of the unstable DIBOA aglycone.[1][4]

-

Glucosylation (Cytosol): To prevent autotoxicity and create a stable storage form, the newly synthesized DIBOA is immediately glucosylated in the cytosol.[10] This crucial step is catalyzed by UDP-glucosyltransferases, primarily BX8 and BX9 , which transfer a glucose molecule to DIBOA, forming the stable DIBOA-Glucoside (DIBOA-Glc).[3][4][10]

Table 1: Key Enzymes in the Biosynthesis of DIBOA-Glc and DIMBOA-Glc

| Enzyme | Gene Name | Subcellular Location | Substrate | Product |

| BX1 | Bx1 | Plastid | Indole-3-glycerol phosphate | Indole |

| BX2-BX5 | Bx2-Bx5 | Endoplasmic Reticulum | Indole & Intermediates | DIBOA |

| BX8/BX9 | Bx8/Bx9 | Cytosol | DIBOA | DIBOA-Glc |

| BX6 | Bx6 | Cytosol | DIBOA-Glc | TRIBOA-Glc |

| BX7 | Bx7 | Cytosol | TRIBOA-Glc | DIMBOA-Glc |

Diagram: Biosynthesis of DIBOA-Glucoside

Caption: The core enzymatic steps and subcellular localization for the biosynthesis of DIBOA-Glc in maize.

Section 3: Biological Function and Modes of Action

The primary role of DIBOA and its derivatives is defense. The released aglycones are broadly toxic and function as multi-kingdom deterrents.[11]

-

Anti-herbivore Defense: DIBOA and particularly its derivative DIMBOA are effective deterrents against a range of insect herbivores. For example, DIMBOA is known to inhibit larval development in the European corn borer (Ostrinia nubialis), while DIBOA negatively affects aphids.[11] The mechanism of action often involves the inhibition of critical enzymes in the insect, such as esterases and glutathione S-transferases, which are involved in detoxification.[12][13]

-

Antimicrobial and Antifungal Activity: Benzoxazinoids exhibit broad-spectrum antimicrobial properties.[11] They are effective against various pathogenic fungi and bacteria. The hydroxamic acid function of DIBOA is thought to contribute to this activity, possibly through the chelation of essential metal ions or by acting as a siderophore-like molecule that gets incorporated into microbial cells.[14]

-

Allelopathy: When released into the soil via root exudates or from decaying plant matter, DIBOA acts as a potent allelochemical, inhibiting the germination and growth of competing plant species.[15][16] Its mode of action can involve the inhibition of root H+-ATPase activity, which disrupts nutrient and water uptake.[11][16]

-

Signaling and Priming: Beyond direct toxicity, benzoxazinoids also function as signaling molecules within the maize plant. DIMBOA, for instance, has been shown to induce callose deposition, a key component of the plant's physical defense barrier against pathogen penetration.[2][6][9] This suggests a role in priming the plant's innate immune responses.

Section 4: Analytical Workflow for DIBOA and Glucoside Quantification

Accurate quantification of DIBOA and its glucosides is fundamental for research into maize defense, metabolism, and for potential biotechnological applications. The standard methodology involves solvent extraction followed by analysis using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Experimental Protocol: Extraction and HPLC Analysis

This protocol provides a robust, field-proven method for the analysis of benzoxazinoids from maize seedling tissue.

1. Sample Preparation and Homogenization: a. Harvest maize seedling tissue (e.g., leaves or roots) from 5-15 day-old plants.[17] b. Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity. This is a critical step to prevent the artificial hydrolysis of glucosides into aglycones. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction: a. Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube. b. Add 1 mL of a pre-chilled extraction solvent. A commonly used solvent is a mixture of Methanol:Water:Formic Acid (e.g., 50:50:0.5 v/v/v or 70:30:0.1 v/v/v).[4][18][19] The acidic methanol/water mixture efficiently extracts the polar glucosides while keeping them stable. c. Vortex vigorously for 20-30 seconds to ensure complete dispersion of the powder. d. Further extract using a shaker or sonicator for 5-10 minutes.

3. Clarification: a. Centrifuge the extract at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[4][19] b. Carefully transfer the supernatant to a clean HPLC vial for analysis. If necessary, samples can be diluted with the extraction solvent.[18]

4. HPLC-UV/MS Analysis: a. Utilize a reverse-phase C18 column for separation. b. Employ a binary solvent system with a gradient elution for optimal resolution of different benzoxazinoid species.

Table 2: Example HPLC Gradient for Benzoxazinoid Separation

(Adapted from Jonczyk et al., 2008)[1]

| Time (minutes) | Solvent A (0.3% Formic Acid in Water) | Solvent B (Acetonitrile) |

| 0.0 | 92.5% | 7.5% |

| 1.0 | 92.5% | 7.5% |

| 2.0 | 89.5% | 10.5% |

| 9.0 | 89.5% | 10.5% |

| 12.0 | 78.0% | 22.0% |

| 17.0 | 78.0% | 22.0% |

| 18.0 | 0.0% | 100.0% |

c. Monitor the eluent using a UV detector (e.g., at 280 nm) and/or a mass spectrometer for identification and quantification.[20] Under these conditions, DIBOA-Glc typically has a distinct retention time that allows for its separation from DIMBOA-Glc and other derivatives.[1]

Workflow Diagram: From Tissue to Data

Caption: A standard laboratory workflow for the quantitative analysis of DIBOA and its glucosides.

Section 5: Broader Implications and Future Directions

The study of DIBOA and its derivatives extends beyond plant defense. The potent biological activities of these molecules have garnered interest in several fields:

-

Natural Herbicides: The strong allelopathic properties of DIBOA make it an attractive lead compound for the development of biodegradable, natural herbicides with potentially novel modes of action.[16][21]

-

Pharmaceutical and Cosmetic Applications: The antimicrobial and enzyme-inhibiting properties of benzoxazinoids are being explored for various applications. For instance, DIBOA has demonstrated tyrosinase inhibition activity, suggesting potential use as a skin-lightening agent in cosmetics.[22][23][24]

-

Crop Improvement: Understanding the genetic regulation of the Bx gene cluster could enable the breeding or engineering of maize varieties with enhanced resistance to specific pests and pathogens, reducing the need for synthetic pesticides.

Future research will likely focus on elucidating the transport mechanisms for vacuolar storage, the full spectrum of their signaling roles within the plant, and their metabolism by herbivores and soil microbes. For drug development professionals, synthesizing and screening DIBOA derivatives could yield novel compounds with high efficacy and improved environmental safety profiles.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uu.nl [uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Review: Allelochemicals as multi‐kingdom plant defence compounds: towards an integrated approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of DIMBOA on detoxification enzymes of the aphid Rhopalosiphum padi (Homoptera: aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. researchgate.net [researchgate.net]

- 22. Synergistic Effect of DIBOA and Verbascoside from Acanthus mollis Leaf on Tyrosinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synergistic Effect of DIBOA and Verbascoside from Acanthus mollis Leaf on Tyrosinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of DIBOA

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including maize, wheat, and rye.[1][2] As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms against herbivores and pathogens.[2] Its biological activity and chemical structure have made it a subject of interest for researchers in fields ranging from agricultural science to drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of DIBOA, including its biosynthetic pathway, and detailed experimental methodologies.

Chemical Structure

DIBOA is classified as a benzoxazinone and possesses a lactol functional group.[2][3] Its systematic IUPAC name is 2,4-dihydroxy-1,4-benzoxazin-3-one.[3] The molecule consists of a benzene ring fused to a 1,4-oxazine ring, which features a ketone group at position 3 and hydroxyl groups at positions 2 and 4.[2][3]

The key structural features of DIBOA are:

-

Molecular Formula: C₈H₇NO₄[3]

-

Molecular Weight: 181.15 g/mol [3]

-

Core Scaffold: A 1,4-benzoxazin-3-one ring system.

-

Key Functional Groups: Two hydroxyl groups (at C2 and N4) and a cyclic ketone (amide) group (at C3). The hydroxyl group at C2 makes it a hemiacetal (or lactol).

Below is a summary of key identifiers for DIBOA:

| Identifier | Value |

| CAS Number | 17359-54-5 |

| IUPAC Name | 2,4-dihydroxy-1,4-benzoxazin-3-one |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| InChI | InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H |

| InChI Key | COVOPZQGJGUPEY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N(C(=O)C(O2)O)O |

Stereochemistry

The DIBOA molecule contains a single stereocenter at the C2 position, where a hydroxyl group is attached. This gives rise to the possibility of two enantiomers: (2R)-2,4-dihydroxy-1,4-benzoxazin-3-one and (2S)-2,4-dihydroxy-1,4-benzoxazin-3-one.

Naturally occurring and synthetically produced DIBOA is often found as a racemic mixture, denoted as (±)-DIBOA. To date, specific studies detailing the successful chiral separation of DIBOA enantiomers and their corresponding optical rotation values are not extensively reported in the literature. The determination of the absolute configuration of each enantiomer would require either enantioselective synthesis or separation followed by analysis using techniques like X-ray crystallography of a single enantiomer or its derivative.

Biosynthesis of DIBOA and its Conversion to DIMBOA

The biosynthesis of DIBOA in plants such as maize begins with indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[4][5] A series of enzymatic reactions, catalyzed by the "BX" enzymes, leads to the formation of DIBOA.[6] DIBOA can then be further metabolized to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).[5]

The key steps in the biosynthesis are as follows:

-

Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate to indole.[4][5]

-

Hydroxylations: A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) catalyze the sequential hydroxylation of indole to form DIBOA.[5][6]

-

Glucosylation: DIBOA is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the more stable DIBOA-glucoside (DIBOA-Glc).[5]

-

Conversion to DIMBOA-Glc: DIBOA-Glc is hydroxylated at the 7-position by a 2-oxoglutarate-dependent dioxygenase (BX6) to form TRIBOA-Glc. This is followed by methylation of the new hydroxyl group by an O-methyltransferase (BX7) to yield DIMBOA-glucoside (DIMBOA-Glc).[5]

Caption: Biosynthesis of DIBOA and its conversion to DIMBOA.

Experimental Protocols

Isolation of DIBOA from Rye Seedlings

A general procedure for the isolation of DIBOA from rye (Secale cereale) seedlings is as follows. This protocol is based on methods described in the literature and may require optimization for specific laboratory conditions.[5]

Workflow:

Caption: General workflow for the isolation of DIBOA from rye seedlings.

Detailed Steps:

-

Plant Material: Germinate rye seeds in the dark for 7-10 days.

-

Extraction: Harvest the seedlings and homogenize them in an aqueous methanol solution (e.g., 70% methanol).

-

Filtration and Concentration: Filter the homogenate to remove solid plant material. The filtrate is then concentrated under reduced pressure to remove the methanol.

-

Hydrolysis: The resulting aqueous extract, which primarily contains DIBOA-glucoside, is acidified (e.g., with HCl to pH 2-3) and heated to hydrolyze the glucoside to DIBOA.

-

Solvent Extraction: After cooling, the aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude DIBOA is then purified by silica gel column chromatography.

-

Recrystallization: The purified DIBOA can be further recrystallized from a suitable solvent system to obtain a pure crystalline solid.

Chemical Synthesis of DIBOA

Several synthetic routes to DIBOA have been reported. A common approach involves the reaction of 2-aminophenols with suitable reagents to construct the 1,4-benzoxazin-3-one core.[4]

General Synthetic Scheme:

Caption: A generalized synthetic pathway to DIBOA.

Illustrative Protocol:

A multi-step synthesis can be employed, starting from 2-aminophenol.

-

N-Acylation: 2-Aminophenol is reacted with an acylating agent like chloroacetyl chloride in the presence of a base to form the corresponding N-(2-hydroxyphenyl)acetamide derivative.

-

Cyclization: The intermediate is then treated with a base to induce intramolecular cyclization, forming the 1,4-benzoxazin-3-one ring.

-

Hydroxylation: Subsequent steps would involve the introduction of the hydroxyl groups at the C2 and N4 positions. This can be a challenging transformation and may involve multiple protection and deprotection steps.

More direct methods, such as the reductive cyclization of substituted o-nitrophenoxyacetates, have also been developed.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for DIBOA

| Property | Value |

| Melting Point | 152 °C[3] |

| Solubility | Soluble in DMSO, methanol (weakly), DMF |

| Appearance | Solid[3] |

| ¹H NMR (Predicted) | Data not currently available |

| ¹³C NMR (Predicted) | Data not currently available |

| Major MS Fragments | Data not currently available |

| Optical Rotation ([α]D) | Data not currently available for enantiomers |

Conclusion

DIBOA is a fascinating natural product with a well-characterized chemical structure and biosynthetic pathway. While its fundamental properties are known, there remain opportunities for further research, particularly in the areas of stereochemistry and detailed structural analysis through X-ray crystallography and NMR spectroscopy. The experimental protocols outlined in this guide provide a starting point for researchers interested in isolating or synthesizing DIBOA for further investigation into its biological activities and potential applications. As more data becomes available, a more complete quantitative picture of this important molecule will emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. Allelopathic Trade-Offs of Rye and Wheat Residues Versus 2-Benzoxazolinone: Impacts on Cotton Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 monooxygenases of DIBOA biosynthesis: specificity and conservation among grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one in Soil: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (D-DIBOA), a naturally occurring benzoxazinoid found in various gramineous plants like wheat, maize, and rye, plays a significant role in plant defense mechanisms.[1][2] When released into the soil, D-DIBOA and its degradation products can influence soil microbial communities, nutrient cycling, and the growth of neighboring plants, a phenomenon known as allelopathy. Understanding the fate of D-DIBOA in the soil environment is crucial for agricultural and ecological studies, as well as for the development of natural product-based herbicides. This technical guide provides a comprehensive overview of the degradation products of D-DIBOA in soil, detailed experimental protocols for their analysis, and a summary of quantitative data to aid researchers in this field.

The primary degradation pathway of D-DIBOA in soil involves a two-step process. Initially, D-DIBOA is transformed into 2-benzoxazolinone (BOA). Subsequently, BOA is further biotransformed into 2-aminophenoxazin-3-one (APO).[1] The persistence and concentration of these compounds in the soil are influenced by a variety of biotic and abiotic factors.

Degradation Pathway and Products

The degradation of D-DIBOA in soil is a well-documented process primarily mediated by soil microorganisms. The principal degradation products are 2-benzoxazolinone (BOA) and 2-aminophenoxazin-3-one (APO).[1]

The degradation pathway can be summarized as follows:

D-DIBOA → BOA → APO

-

This compound (D-DIBOA): The parent compound, which is relatively unstable in soil.

-

2-benzoxazolinone (BOA): The first major degradation product.

-

2-aminophenoxazin-3-one (APO): The final and more persistent degradation product.[1]

The following diagram illustrates the degradation pathway of D-DIBOA in soil.

References

- 1. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA), a naturally occurring benzoxazinoid aglucone. Benzoxazinoids are a class of compounds found in various plants, particularly in the grass family (Gramineae), and are known for their role in plant defense mechanisms. The synthetic route described herein is based on the first reported synthesis, which involves a multi-step process including protection of a hydroxyl group, selective reductive cyclization of a nitrophenol derivative, and subsequent deprotection to yield the target compound.[1][2] This protocol is intended to serve as a guide for researchers in medicinal chemistry, natural product synthesis, and drug development who are interested in obtaining DHBOA for further investigation of its biological activities.

Introduction

This compound (DHBOA) is a significant member of the benzoxazinoid family, which includes well-studied compounds like DIBOA and DIMBOA. These natural products exhibit a range of biological activities, including allelopathic, insecticidal, and antimicrobial properties, making them interesting scaffolds for the development of new therapeutic agents and agrochemicals. The synthesis of DHBOA is crucial for accessing sufficient quantities for biological screening and structure-activity relationship (SAR) studies.

The presented synthetic strategy employs a robust three-step sequence starting from a commercially available nitrophenol derivative. The key transformation is a selective reductive cyclization to construct the characteristic 1,4-benzoxazin-3-one core.

Materials and Methods

Materials and Reagents

All reagents and solvents should be of analytical or HPLC grade and used as received from commercial suppliers unless otherwise noted.

| Reagent/Material | Grade | Supplier |

| 4-Benzyloxy-2-nitrophenol | Reagent | Sigma-Aldrich |